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Compound of Interest

Compound Name: RE-33

Cat. No.: B15555599 Get Quote

Disclaimer: The following guide is a template demonstrating the structure and content of a

comprehensive preclinical safety and toxicology report. The data and experimental details

presented are hypothetical, as no public information on a compound designated "RE-33" could

be found in the performed searches. This document is intended to serve as an illustrative

example for researchers, scientists, and drug development professionals on how such a report

should be structured.

Introduction
RE-33 is a novel small molecule inhibitor of the fictitious enzyme "Kinase-X," which is

implicated in the progression of certain oncological and inflammatory disorders. This document

provides a comprehensive overview of the preclinical safety and toxicology profile of RE-33,

compiled from a series of in vitro and in vivo studies. The primary objectives of these studies

were to identify potential target organs for toxicity, to determine a safe starting dose for first-in-

human clinical trials, and to establish a safety margin for clinical monitoring. All studies were

conducted in compliance with Good Laboratory Practice (GLP) regulations.

Executive Summary
RE-33 has undergone a battery of preclinical safety and toxicology evaluations. In vitro, RE-33
did not demonstrate significant cytotoxicity in preliminary screens. In vivo studies in two rodent

species (rat and mouse) and one non-rodent species (cynomolgus monkey) have been

completed. The principal target organs of toxicity were identified as the liver and the

hematopoietic system. These effects were dose-dependent and generally reversible upon
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cessation of treatment. No genotoxic or mutagenic potential was observed in standard assays.

The No-Observed-Adverse-Effect-Level (NOAEL) has been established in all species tested,

providing a basis for the calculation of a safe starting dose in humans.

In Vitro Toxicology
Cytotoxicity Assays
Experimental Protocol:

Cell Lines: A panel of human cell lines, including HepG2 (liver carcinoma), HEK293

(embryonic kidney), and a primary human hepatocyte culture were used.

Methodology: Cells were seeded in 96-well plates and exposed to increasing concentrations

of RE-33 (0.1 µM to 100 µM) for 24 and 48 hours. Cell viability was assessed using the MTT

(3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Absorbance was

measured at 570 nm, and the concentration resulting in 50% inhibition of cell growth (IC50)

was calculated.

Data Summary:

Cell Line Exposure Time (hours) IC50 (µM)

HepG2 24 > 100

48 85.2

HEK293 24 > 100

48 > 100

Primary Human Hepatocytes 24 92.5

48 78.1

hERG Channel Assay
Experimental Protocol:
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System: Automated patch-clamp electrophysiology on HEK293 cells stably expressing the

hERG potassium channel.

Methodology: Cells were exposed to RE-33 at concentrations ranging from 0.1 µM to 30 µM.

The effect on the hERG channel current was measured and compared to a vehicle control.

The concentration causing 50% inhibition (IC50) was determined.

Data Summary:

Compound hERG IC50 (µM)

RE-33 > 30

In Vivo Toxicology
Single-Dose Toxicity Studies
Experimental Protocol:

Species: Sprague-Dawley rats and CD-1 mice.

Administration: A single dose of RE-33 was administered via oral gavage at doses of 100,

300, and 1000 mg/kg.

Observations: Animals were observed for clinical signs of toxicity for 14 days. Body weight

and food consumption were recorded. At the end of the study, a gross necropsy was

performed.

Data Summary:

Species Route
Maximum Tolerated Dose
(mg/kg)

Rat Oral > 1000

Mouse Oral > 1000

Repeat-Dose Toxicity Studies
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Experimental Protocol:

Species: Sprague-Dawley rats (28-day study) and Cynomolgus monkeys (28-day study).

Administration: RE-33 was administered daily via oral gavage.

Dose Levels (Rats): 0 (vehicle), 30, 100, and 300 mg/kg/day.

Dose Levels (Monkeys): 0 (vehicle), 10, 30, and 100 mg/kg/day.

Assessments: Included clinical observations, body weight, food consumption, ophthalmology,

electrocardiography (ECG), clinical pathology (hematology and clinical chemistry), and gross

and microscopic pathology.

Data Summary: Key Findings in Rats (28-Day Study)

Parameter 30 mg/kg/day 100 mg/kg/day 300 mg/kg/day

Clinical Chemistry
No significant

changes

Mild elevation of ALT

and AST

Moderate elevation of

ALT, AST, and bilirubin

Hematology
No significant

changes

No significant

changes

Mild, reversible

anemia

Histopathology (Liver) No significant findings
Minimal centrilobular

hypertrophy

Mild centrilobular

hypertrophy and

single-cell necrosis

NOAEL (mg/kg/day) 30

Data Summary: Key Findings in Cynomolgus Monkeys (28-Day Study)
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Parameter 10 mg/kg/day 30 mg/kg/day 100 mg/kg/day

Clinical Chemistry
No significant

changes

Mild, transient

elevation of ALT and

AST

Moderate, reversible

elevation of ALT and

AST

Hematology
No significant

changes

Mild, reversible

neutropenia

Moderate, reversible

neutropenia and

thrombocytopenia

Histopathology (Liver) No significant findings
Minimal hepatocellular

hypertrophy

Mild hepatocellular

hypertrophy

NOAEL (mg/kg/day) 10

Genotoxicity
Experimental Protocols:

Ames Test (Bacterial Reverse Mutation Assay): Conducted using Salmonella typhimurium

strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA, with and

without metabolic activation (S9 mix).

In Vitro Chromosomal Aberration Test: Performed in human peripheral blood lymphocytes

with and without S9 mix.

In Vivo Micronucleus Test: Conducted in the bone marrow of CD-1 mice following oral

administration of RE-33.

Data Summary:

Assay Result

Ames Test Negative

Chromosomal Aberration Test Negative

In Vivo Micronucleus Test Negative
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Safety Pharmacology
Experimental Protocol:

Core Battery Studies:

Central Nervous System (CNS): Irwin test in rats.

Cardiovascular System: Telemetry study in conscious, unrestrained cynomolgus monkeys

to assess effects on blood pressure, heart rate, and ECG parameters.

Respiratory System: Whole-body plethysmography in rats.

Data Summary:

System Findings

CNS
No adverse effects observed up to the highest

dose tested.

Cardiovascular

No significant effects on blood pressure, heart

rate, or ECG intervals at exposures up to 10-fold

the expected clinical exposure.

Respiratory
No adverse effects on respiratory rate or tidal

volume.

Visualizations
Experimental Workflow for In Vivo Repeat-Dose Toxicity
Study
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Caption: Workflow for a 28-day repeat-dose toxicity study.
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Hypothetical Signaling Pathway of RE-33 Induced
Hepatotoxicity
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Caption: Postulated mechanism of RE-33 hepatotoxicity.

Conclusion
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The preclinical safety and toxicology profile of RE-33 has been characterized through a

comprehensive set of in vitro and in vivo studies. The primary dose-limiting toxicities were

identified in the liver and hematopoietic system, and these were found to be dose-dependent

and reversible. RE-33 did not exhibit any genotoxic potential. Safety pharmacology studies

revealed no adverse effects on the central nervous, cardiovascular, or respiratory systems at

clinically relevant exposures. The established NOAELs in multiple species provide a solid

foundation for the safe conduct of first-in-human clinical trials. The data presented in this guide

support the continued development of RE-33.

To cite this document: BenchChem. [Preclinical Safety and Toxicology of RE-33: An In-Depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15555599#preclinical-safety-and-toxicology-of-re-33]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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